molecular formula C13H25NO3 B14006630 Ethyl 5-(dipropylamino)-5-oxopentanoate CAS No. 6946-71-0

Ethyl 5-(dipropylamino)-5-oxopentanoate

Cat. No.: B14006630
CAS No.: 6946-71-0
M. Wt: 243.34 g/mol
InChI Key: GNLVQVJMCKVPJU-UHFFFAOYSA-N
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Description

Ethyl 5-(dipropylamino)-5-oxopentanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in various applications, including fragrances, flavorings, and as intermediates in organic synthesis. This compound, in particular, has a unique structure that makes it interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(dipropylamino)-5-oxopentanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired purity of the compound .

Mechanism of Action

The mechanism of action of ethyl 5-(dipropylamino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The dipropylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(diethylamino)-5-oxopentanoate
  • Ethyl 5-(dimethylamino)-5-oxopentanoate
  • Ethyl 5-(dibutylamino)-5-oxopentanoate

Uniqueness

Ethyl 5-(dipropylamino)-5-oxopentanoate is unique due to its specific dipropylamino group, which can influence its chemical reactivity and biological activity. The length and branching of the alkyl chains in the dipropylamino group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .

Properties

CAS No.

6946-71-0

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

ethyl 5-(dipropylamino)-5-oxopentanoate

InChI

InChI=1S/C13H25NO3/c1-4-10-14(11-5-2)12(15)8-7-9-13(16)17-6-3/h4-11H2,1-3H3

InChI Key

GNLVQVJMCKVPJU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CCCC(=O)OCC

Origin of Product

United States

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